3-chloro-N-[2-(diethylamino)ethyl]pyrazin-2-amine
Overview
Description
3-chloro-N-[2-(diethylamino)ethyl]pyrazin-2-amine is a useful research compound. Its molecular formula is C10H17ClN4 and its molecular weight is 228.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Novel Compound Synthesis : Studies include the synthesis of novel compounds with potential applications ranging from agricultural chemicals to medicinal chemistry. For example, novel 3-chloro-pyrazole-5-carboxamide compounds were synthesized for potential use in various fields, indicating a methodology that might be applicable to the compound of interest (Yang Yun-shang, 2010).
- Complex Formation with Metals : Research into the complex formation of similar compounds with metal ions like Al(III) and Zn(II) highlights potential applications in bioavailability and chelation treatments (M. Peana et al., 2015).
Biological and Chemical Properties
- Antimicrobial Activity : Some compounds exhibit promising antimicrobial activity, suggesting potential research directions for investigating the biological activity of "3-chloro-N-[2-(diethylamino)ethyl]pyrazin-2-amine" (B. Jyothi & N. Madhavi, 2019).
- Inhibition of Biological Processes : Compounds structurally similar to the one have been found to inhibit specific biological processes, such as cyclic AMP phosphodiesterase, which could imply potential research applications in understanding cellular signaling pathways (L. Mandel, 1971).
Material Science and Organic Electronics
- Organic Electroluminescent Compounds : Research into the synthesis of organic electroluminescent compounds for potential use in display technologies could offer insights into applications for related pyrazine derivatives (Shi Juan-ling, 2006).
Agricultural Chemistry
- Herbicide Development : The modes of action of pyridazinone herbicides and their synthesis could inform the development of new agricultural chemicals, indicating potential areas of application for similar pyrazine compounds (J. L. Hilton et al., 1969).
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives are known to impact a wide range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Properties
IUPAC Name |
N-(3-chloropyrazin-2-yl)-N',N'-diethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN4/c1-3-15(4-2)8-7-14-10-9(11)12-5-6-13-10/h5-6H,3-4,7-8H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCDHZHATAFHAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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